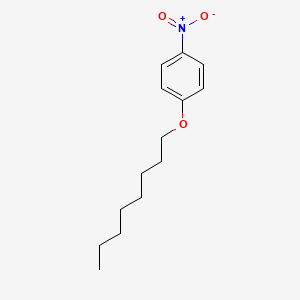

4-Nitrophenyl octyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

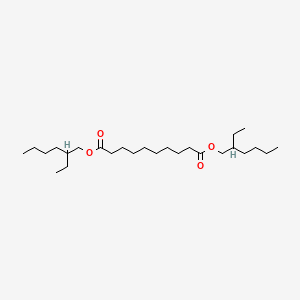

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTNDGCMXADGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197849 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49562-76-7 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Nitrophenyl Octyl Ether

This guide provides a comprehensive overview of the primary synthetic routes to 4-nitrophenyl octyl ether, a key intermediate in various chemical and pharmaceutical research areas. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of the most effective synthesis methodologies. Our focus is on providing not just procedural steps, but the scientific rationale that informs experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance and Synthetic Strategy of this compound

This compound is a valuable organic compound characterized by a nitrophenyl group linked to an octyl chain via an ether bond. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic substitution, while the long alkyl chain imparts significant lipophilicity. These structural features make it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific optical or electronic properties.

The synthesis of this ether primarily revolves around the formation of the ether linkage, a cornerstone transformation in organic chemistry. The most direct and widely employed strategy is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2][3][4] This guide will explore the classical Williamson approach in detail, along with modern variations that offer improved efficiency and sustainability. Additionally, we will discuss the Mitsunobu reaction as a powerful alternative for achieving this transformation under milder conditions.[5][6][7]

The Workhorse of Aryl Ether Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the most common and straightforward method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide and displacing the halide leaving group.[1][2][3]

Mechanistic Insights and Rationale

The synthesis of this compound via the Williamson synthesis involves two primary disconnection approaches:

-

Route A: Reaction of 4-nitrophenoxide with an octyl halide.

-

Route B: Reaction of an octoxide with 1-halo-4-nitrobenzene.

For a successful SN2 reaction, the alkyl halide should be primary or secondary to minimize competing elimination reactions (E2).[2][4] Tertiary alkyl halides are unsuitable as they predominantly lead to alkene formation.[3][8] Therefore, Route A , utilizing a primary octyl halide (e.g., 1-bromooctane or 1-iodooctane), is the preferred and more efficient pathway. Route B would require a nucleophilic aromatic substitution, which is generally more difficult to achieve unless the aromatic ring is highly activated.

The first step in Route A is the deprotonation of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion.[4][9] This is typically achieved using a suitable base. The choice of base and solvent is critical for optimizing the reaction conditions.

Diagram 1: General Mechanism of the Williamson Ether Synthesis

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Protocol: Classical Williamson Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Nitrophenol

-

1-Bromooctane

-

Potassium Carbonate (K₂CO₃), finely pulverized[10]

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq.), finely pulverized potassium carbonate (2.0 eq.), and a suitable solvent such as acetone or DMF.[11]

-

Addition of Alkyl Halide: Add 1-bromooctane (1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[11]

-

Extraction: Transfer the filtrate to a separatory funnel. If DMF was used as the solvent, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 50 mL). If acetone was used, it can be removed under reduced pressure before extraction.

-

Washing: Wash the combined organic layers with water and then with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure product.[12][13]

Enhancing Efficiency and Sustainability: Modern Variations of the Williamson Synthesis

While the classical Williamson synthesis is robust, modern adaptations focus on improving reaction rates, yields, and environmental friendliness.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[14][15] In the synthesis of this compound, the 4-nitrophenoxide salt is soluble in the aqueous phase, while the octyl halide is soluble in the organic phase. A phase transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[13][16] This method often leads to faster reaction times, milder reaction conditions, and eliminates the need for anhydrous solvents.[14]

Diagram 2: Role of Phase Transfer Catalyst

Caption: Catalytic cycle in phase transfer catalysis for ether synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can dramatically reduce reaction times, often from hours to minutes, and improve yields.[17][18][19] The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.[17][20] For the synthesis of this compound, a mixture of 4-nitrophenol, an octyl halide, and a base in a suitable solvent can be subjected to microwave irradiation to achieve a high yield of the desired product in a very short time.[19][21]

Comparative Data of Synthesis Methods

| Method | Base | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| Classical Williamson | K₂CO₃ | Acetone/DMF | None | Reflux | 6-12 h | Good to High | [10][11] |

| Phase Transfer Catalysis | NaOH (aq) | Dichloromethane | TBAB | Room Temp/Reflux | 1-4 h | High | [13][16] |

| Microwave-Assisted | NaOH | DMF | None | 100-150 °C | 5-15 min | Very High | [19] |

An Alternative Route: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and versatile method for the synthesis of ethers, particularly when the Williamson synthesis is not suitable or when mild reaction conditions are required.[5][7] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a phenol.[6][22]

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from 1-octanol.[7] The reaction is generally high-yielding and tolerant of a wide range of functional groups.[5] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification.[22]

Diagram 3: Simplified Mitsunobu Reaction Workflow

Caption: A high-level workflow for the Mitsunobu synthesis of ethers.

Experimental Protocol: Mitsunobu Reaction

Materials:

-

4-Nitrophenol

-

1-Octanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrophenol (1.0 eq.), 1-octanol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution. A color change is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The residue, containing the product and byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the this compound.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several well-established methods. The Williamson ether synthesis remains the most practical and cost-effective approach for large-scale production, with modern variations such as phase transfer catalysis and microwave-assisted synthesis offering significant improvements in terms of reaction efficiency and environmental impact. The Mitsunobu reaction, while more complex and costly, provides a valuable alternative for specific applications requiring mild conditions and high functional group tolerance. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, available equipment, and the specific requirements for purity and yield. As the field of organic synthesis continues to evolve, there is a growing emphasis on the development of even more sustainable and atom-economical methods for ether formation, which will undoubtedly influence the future production of this compound and related compounds.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. books.rsc.org [books.rsc.org]

- 6. byjus.com [byjus.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. fzgxjckxxb.com [fzgxjckxxb.com]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 17. ijrpas.com [ijrpas.com]

- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Williamson Ether Synthesis of 4-Nitrophenyl Octyl Ether

This guide provides a comprehensive, technically-grounded framework for the synthesis of 4-nitrophenyl octyl ether via the Williamson ether synthesis. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern reaction success, efficiency, and purity. Our focus is on establishing a robust, self-validating protocol through a deep understanding of mechanism, reaction parameters, and potential pitfalls.

Strategic Analysis: The Mechanistic Imperative

The Williamson ether synthesis, first reported in 1850, remains the most versatile and widely employed method for the preparation of both symmetrical and asymmetrical ethers.[1][2][3] Its enduring utility lies in its straightforward S(N)2 (bimolecular nucleophilic substitution) mechanism, wherein an alkoxide or phenoxide nucleophile displaces a leaving group from an alkyl halide.[4][5]

For an asymmetrical alkyl aryl ether like this compound, there are two logical synthetic disconnections:

-

Route A: 4-nitrophenoxide (nucleophile) + 1-bromooctane (electrophile)

-

Route B: Sodium octoxide (nucleophile) + 4-nitrohalobenzene (electrophile)

A rigorous mechanistic analysis unequivocally favors Route A . The rationale is rooted in the fundamental principles of the S(_N)2 reaction:

-

Electrophile Suitability: The S(N)2 reaction proceeds via a backside attack on the electrophilic carbon. This mechanism is highly sensitive to steric hindrance. 1-Bromooctane is a primary alkyl halide, presenting minimal steric congestion and thus serving as an ideal S(_N)2 substrate.[1] Conversely, aryl halides (Route B) are notoriously unreactive in S(N)2 reactions because the carbon of the C-X bond is sp

-hybridized and backside attack is blocked by the benzene ring.[6]2 -

Nucleophile Generation: The acidity of the phenolic proton is paramount for generating the nucleophile. 4-Nitrophenol is significantly more acidic (pKa ≈ 7.15) than a simple alcohol like 1-octanol (pKa ≈ 16-18).[4][7][8] This enhanced acidity is due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the resulting phenoxide anion through resonance. Consequently, 4-nitrophenol can be deprotonated efficiently by relatively weak and manageable bases like potassium carbonate (K(2)CO(_3)), whereas 1-octanol would require a powerful, hazardous, and highly moisture-sensitive base like sodium hydride (NaH).[6]

Therefore, reacting the easily formed 4-nitrophenoxide with a sterically unhindered primary alkyl halide is the most logical and efficient strategy, minimizing the potential for competing elimination (E2) reactions that are common with secondary or tertiary halides.[1][3]

Protocol Design: A Self-Validating System

The following protocol is designed for robustness, incorporating choices that enhance reaction rate and selectivity while simplifying execution and purification.

Reagent Selection and Rationale

| Parameter | Selection | Rationale & Justification |

| Phenol | 4-Nitrophenol | The acidic nature (pKa ~7.15) allows for easy deprotonation with a mild base.[8][9][10] |

| Alkyl Halide | 1-Bromooctane | Primary halide is an excellent S(N)2 substrate, minimizing E2 elimination side reactions.[1] Bromide is a better leaving group than chloride. |

| Base | Potassium Carbonate (K(_2)CO(_3)) | Sufficiently basic to deprotonate 4-nitrophenol but mild enough to prevent side reactions. It is inexpensive, non-hygroscopic, and easily removed during workup.[6] |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the S(_N)2 rate.[1][11] |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition or side reactions.[1] |

Quantitative Data & Stoichiometry

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Nitrophenol | 139.11 | 1.39 g | 10.0 | 1.0 |

| 1-Bromooctane | 193.12 | 2.12 g (1.90 mL) | 11.0 | 1.1 |

| Potassium Carbonate | 138.21 | 2.07 g | 15.0 | 1.5 |

| DMF | - | 50 mL | - | - |

Note: A slight excess of the alkylating agent is used to ensure complete consumption of the limiting 4-nitrophenol. An excess of base drives the initial deprotonation to completion.

Detailed Experimental Methodology

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and DMF (50 mL).

-

Alkylation: Begin stirring the suspension and add 1-bromooctane (1.90 mL, 11.0 mmol) dropwise via syringe.

-

Heating and Monitoring: Heat the reaction mixture in an oil bath set to 80-90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete when the 4-nitrophenol spot has been consumed (4-6 hours).

-

Workup: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing 150 mL of cold deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) to remove residual DMF, and then with saturated aqueous NaCl (brine) (1 x 50 mL) to facilitate phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to afford this compound as a pure substance.[12]

Product Characterization and Validation

The identity and purity of the synthesized this compound (MW: 251.33 g/mol ) must be confirmed through spectroscopic analysis.[13]

-

Appearance: Expected to be a clear yellow liquid or low-melting solid.[13]

-

H NMR (CDCl(_3)):1-

Aromatic Protons: Two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (approx. δ 8.2 ppm and δ 6.9 ppm). This pattern is a key indicator of successful etherification, distinguishing it from the starting 4-nitrophenol.

-

Methylene Protons (O-CH(_2)): A triplet at approximately δ 4.0 ppm, representing the methylene group directly attached to the ether oxygen. This is a definitive signal confirming the formation of the ether linkage.

-

Alkyl Chain Protons: A series of multiplets between δ 0.8-1.8 ppm corresponding to the remaining seven carbons of the octyl chain, culminating in a terminal methyl triplet around δ 0.9 ppm.

-

-

Mass Spectrometry (EI-MS): A molecular ion peak (M

) at m/z = 251.+ -

FT-IR (neat):

-

Ar-O-C Stretch: A strong band around 1250 cm

.−1 -

NO(_2) Stretches: Strong, characteristic asymmetric and symmetric stretches around 1520 cm

and 1345 cm−1−1 -

C-H Stretches: Aliphatic C-H stretches just below 3000 cm

.−1

-

Safety and Troubleshooting

Safety:

-

4-Nitrophenol: Toxic by ingestion and skin contact; causes severe eye irritation.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

1-Bromooctane: May cause skin and eye irritation.[14]

-

DMF: A skin and eye irritant. Readily absorbed through the skin.

-

General: The reaction should be conducted in a fume hood. An oil bath should be used for controlled heating.

Troubleshooting:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective deprotonation (wet reagents/solvent).2. Insufficient temperature. | 1. Ensure all glassware, reagents, and solvent are thoroughly dry.2. Confirm reaction temperature is within the 80-90 °C range. |

| Presence of Alkene Side Product | 1. E2 elimination competing with S(_N)2.2. Temperature is too high. | 1. This is minimal with a primary halide but could indicate issues with starting material purity.2. Reduce reaction temperature slightly (e.g., to 70-75 °C) and extend the reaction time. |

| Difficult Purification | Incomplete removal of DMF during workup. | Be thorough during the aqueous washing steps of the extraction. DMF is highly water-soluble. |

Conclusion

This guide outlines a scientifically sound and highly reliable method for the synthesis of this compound. By grounding our experimental design in a thorough understanding of the Williamson ether synthesis mechanism, we have selected a strategic pathway (Route A) that maximizes the probability of success. The detailed protocol, from reagent selection to purification and characterization, constitutes a self-validating system that ensures high yield and purity. This approach, which emphasizes the "why" behind each step, empowers researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for other synthetic targets.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]

- 12. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl Octyl Ether

Introduction: Understanding 4-Nitrophenyl Octyl Ether and Its Significance

This compound is an organic compound featuring a polar aromatic nitrophenyl head and a nonpolar octyl tail. This amphipathic structure imparts unique properties, making it a subject of interest in various chemical and biological research areas. While its isomer, 2-nitrophenyl octyl ether (o-NPOE), is extensively documented as a plasticizer in ion-selective electrodes, the para-substituted variant (4-NPOE) holds distinct potential, particularly in synthetic chemistry and catalysis.[1] The presence of the nitro group at the para-position significantly influences the molecule's electronic properties, enhancing its utility as a redox catalyst and a precursor for more complex molecules.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for the laboratory professional, it moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical behavior, detailing robust experimental protocols for property determination, and grounding all claims in authoritative references.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unequivocal identification and structure.

-

Common Name: this compound

-

Synonyms: p-Nitrophenyl octyl ether, 1-nitro-4-(octyloxy)benzene[2]

The molecule's architecture is fundamental to all its properties. The para-substitution on the benzene ring, the ether linkage, and the long alkyl chain are key features dictating its reactivity, solubility, and spectral characteristics.

Caption: Molecular Structure of this compound.

Section 2: Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are critical for its handling, application, and purification.

| Property | Value | Source(s) |

| Appearance | Colorless oil or clear yellow liquid after melting. | [1][2][3] |

| Physical State | Liquid at room temperature. | [4] |

| Melting Point | ~38 °C | [1] |

| Boiling Point | 225-227 °C (at 20 mmHg) | [2][4] |

| Density | ~1.07 g/cm³ (rough estimate) | [2] |

| Refractive Index (n20/D) | 1.527 - 1.529 | [2] |

| Flash Point | 38 °C | [2] |

| Solubility | Slightly soluble in chloroform and methanol. | [1][2] |

Discussion of Properties:

-

Physical State and Appearance: The compound exists as a liquid or low-melting solid at ambient temperatures, appearing as a colorless to yellow oil.[1][2][3][4] The yellow hue is characteristic of many nitrophenyl compounds, arising from electronic transitions within the nitro-aromatic system.

-

Thermal Properties: With a melting point near 38 °C and a high boiling point, the compound has a wide liquid range, which is advantageous for its use as a solvent or reaction medium at elevated temperatures.[1][2][4] The specified boiling point is under reduced pressure, indicating that vacuum distillation is the preferred method for purification to prevent thermal decomposition.

-

Solubility Profile: The molecule's dual nature is evident in its solubility. The long, hydrophobic octyl chain dominates, leading to poor solubility in water but good solubility in many organic solvents.[1] It is reported as slightly soluble in moderately polar solvents like chloroform and methanol.[1][2] This property is crucial for its application in catalysis, where it must dissolve reactants effectively.[1]

Section 3: Predicted Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be characteristic of a para-disubstituted benzene ring and an octyl chain.

-

Aromatic Region (δ 7.0-8.5 ppm): The para-substitution will result in a classic AA'BB' splitting pattern. Two doublets are expected: one for the two protons ortho to the ether group (C-H) and one for the two protons ortho to the nitro group (C-H). Due to the strong electron-withdrawing nature of the nitro group, the protons adjacent to it will be deshielded and appear further downfield (higher ppm) compared to the protons adjacent to the electron-donating ether group. For comparison, the aromatic protons of 4-nitrophenol in CD₃OD appear at δ 8.16 (d) and 6.95 (d).[5]

-

Alkyl Region (δ 0.8-4.2 ppm):

-

-O-CH₂- (Ether Linkage): The methylene group directly attached to the ether oxygen will be the most deshielded of the alkyl protons, appearing as a triplet around δ 4.0-4.2 ppm. In 4-nitrophenetole (the ethyl ether analogue), this signal is at δ 4.13 ppm.[6]

-

-CH₃ (Terminal Methyl): The terminal methyl group of the octyl chain will appear as a triplet around δ 0.8-0.9 ppm.

-

-(CH₂)₆- (Methylene Chain): The remaining six methylene groups will appear as a complex multiplet in the δ 1.2-1.8 ppm range.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (δ 110-170 ppm): Four distinct signals are expected for the aromatic carbons due to symmetry.

-

C-O (ipso-carbon): The carbon attached to the ether oxygen will be significantly shielded, appearing furthest upfield among the substituted carbons, likely around δ 160-165 ppm.

-

C-NO₂ (ipso-carbon): The carbon bearing the nitro group will appear around δ 140-145 ppm.

-

CH carbons: The two sets of equivalent CH carbons will appear in the δ 115-130 ppm range. In 4-nitrophenol, the aromatic carbons appear at δ 161.5, 141.2, 126.0, and 115.4 ppm.[7]

-

-

Alkyl Carbons (δ 14-70 ppm):

-

-O-CH₂-: The carbon of the methylene group attached to the ether oxygen will be the most downfield of the alkyl signals, expected around δ 68-70 ppm.

-

Alkyl Chain: The remaining carbons of the octyl chain will produce a series of signals between δ 14 ppm (terminal -CH₃) and δ 32 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides a definitive fingerprint of the functional groups present.[8]

-

Nitro Group (NO₂): Two strong, characteristic absorption bands are expected: one for the asymmetric stretch around 1520-1530 cm⁻¹ and one for the symmetric stretch around 1340-1350 cm⁻¹ . These are among the most intense and easily identifiable peaks in the spectrum. The FTIR spectrum of 4-nitrophenyl-4'-nitrobenzoate shows these peaks at 1523 cm⁻¹ and 1343 cm⁻¹.[9]

-

Aromatic C-O-C Stretch: A strong band corresponding to the aryl-alkyl ether stretch is expected around 1240-1260 cm⁻¹ .

-

Aromatic Ring: Look for C=C stretching vibrations within the ring at ~1600 cm⁻¹ and ~1475 cm⁻¹ . Aromatic C-H stretching will appear just above 3000 cm⁻¹ . A strong out-of-plane C-H bending vibration around 830-850 cm⁻¹ is indicative of 1,4-disubstitution.

-

Alkyl Chain (C-H Stretches): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) will confirm the presence of the saturated octyl chain.[10]

UV-Vis (Ultraviolet-Visible Spectroscopy): The UV-Vis spectrum is dominated by the electronic transitions of the 4-nitrophenyl chromophore. In a neutral solvent like ethanol or hexane, a strong absorption band (π → π* transition) is expected with a λₘₐₓ between 290-320 nm . For comparison, 4-nitrophenol in solution exhibits a strong peak at 317 nm.[11][12] The exact position and intensity can be influenced by solvent polarity.

Section 4: Partitioning Behavior and Lipophilicity

The n-octanol/water partition coefficient (expressed as Log P or Pₒw) is a critical parameter in drug development and environmental science, quantifying a compound's lipophilicity.[2] A high Log P value indicates a preference for lipid environments (like cell membranes), while a low value indicates hydrophilicity. For this compound, the long alkyl chain suggests a high Log P, making it highly lipophilic.

Experimental Protocol: Determination of Log P via OECD 107 Shake-Flask Method

This protocol describes a standardized, self-validating method for determining the partition coefficient.[1][4][13] The core principle is to allow the solute (4-NPOE) to reach equilibrium between two immiscible phases (n-octanol and water) and then measure its concentration in each phase.[2]

Causality and Methodological Choice: The Shake-Flask method is chosen for its directness and reliability for compounds with expected Log P values in the -2 to 4 range.[3] The use of centrifugation is critical to ensure complete phase separation, preventing the formation of micro-emulsions that can artificially inflate the concentration in the aqueous phase and lead to inaccurate results.[3] Running the experiment with varied solvent volume ratios serves as an internal validation; a consistent Pₒw value across different ratios demonstrates that true equilibrium was achieved.[3]

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. oecd.org [oecd.org]

- 5. hmdb.ca [hmdb.ca]

- 6. 4-NITROPHENETOLE(100-29-8) 13C NMR [m.chemicalbook.com]

- 7. 4-Nitrophenol(100-02-7) 13C NMR spectrum [chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Octyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 4-Nitrophenyl Octyl Ether Solubility

This compound, a member of the aryl ether class of organic compounds, possesses a unique molecular architecture that combines a polar aromatic nitro group with a nonpolar aliphatic octyl chain. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter that dictates its utility in a wide array of applications, from synthetic chemistry to materials science. For researchers and professionals in drug development, a thorough understanding of its solubility profile is paramount for reaction optimization, purification strategies, and formulation design. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings of this compound's solubility, practical experimental protocols for its determination, and expert insights into solvent selection.

Theoretical Framework: The Molecular Dance of Solute and Solvent

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. In the case of this compound, its solubility is a nuanced balance between its polar and nonpolar moieties.

The molecule consists of a polar head, the 4-nitrophenyl group, and a nonpolar tail, the octyl ether chain. The nitro group (-NO2) is strongly electron-withdrawing, creating a significant dipole moment in the aromatic ring. The ether linkage (-O-) also contributes to the molecule's polarity. Conversely, the long octyl chain is hydrophobic and favors interactions with nonpolar solvent molecules through van der Waals forces.

Therefore, the solubility of this compound in a given organic solvent is determined by the solvent's ability to favorably interact with one or both of these regions of the molecule.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions with the polar 4-nitrophenyl group. Solvents with hydrogen-bonding capability, like alcohols, can also interact with the oxygen atoms of the ether and nitro groups. However, the long nonpolar octyl tail can limit solubility in highly polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact with the hydrophobic octyl chain through London dispersion forces. The polar head of the this compound may hinder solubility in extremely nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents can often provide a "sweet spot" for solubility by being able to interact favorably with both the polar and nonpolar parts of the molecule.

The following diagram illustrates the key intermolecular forces at play:

Caption: Intermolecular interactions governing the solubility of this compound.

Quantitative Solubility Data

-

Good solubility in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Moderate to good solubility in polar aprotic solvents.

-

Slight to moderate solubility in polar protic solvents like ethanol and methanol.

-

Good solubility in nonpolar aromatic solvents like toluene.

-

Limited solubility in highly nonpolar aliphatic solvents like hexane.

For a closely related compound, 2-nitrophenyl octyl ether , a solubility of 0.1 g/mL (100 g/L) has been reported in tetrahydrofuran [1][2]. This suggests that ethers can be effective solvents for this class of compounds.

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents at ambient temperature (approximately 25°C). For precise quantitative data, experimental determination is strongly recommended using the protocols outlined in the subsequent section.

| Organic Solvent | Polarity Index | Expected Solubility |

| Hexane | 0.1 | Low |

| Toluene | 2.4 | Good |

| Dichloromethane | 3.1 | Good |

| Ethyl Acetate | 4.4 | Good |

| Acetone | 5.1 | Good |

| Ethanol | 5.2 | Moderate |

| Methanol | 6.6 | Slight to Moderate |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a well-designed and validated experimental protocol is essential. The following section details a robust methodology for determining the solubility of this compound in various organic solvents, based on the widely accepted shake-flask method coupled with UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Core Principle: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound. The principle involves creating a saturated solution of the solute in the solvent of interest by allowing sufficient time for equilibrium to be reached. The concentration of the solute in the saturated solution is then determined analytically.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

2. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature incubator (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

3. Separation of Undissolved Solute:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Filter the solution through a chemically resistant syringe filter (e.g., PTFE) suitable for the organic solvent being used.

-

4. Sample Analysis by UV-Vis Spectroscopy:

This method is suitable if this compound has a distinct UV absorbance maximum in the chosen solvent and follows the Beer-Lambert law.

-

Determine the λmax: Scan a dilute solution of this compound in the solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Carefully withdraw an aliquot of the clear saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

5. Sample Analysis by HPLC:

HPLC is a more specific and often more sensitive method, particularly if other components are present or if the compound has a low UV absorbance.

-

Develop an HPLC Method:

-

Select a suitable column (e.g., C18) and mobile phase.

-

Optimize the mobile phase composition and flow rate to achieve good peak shape and retention time for this compound.

-

Set the detector to the λmax of the compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute a known volume of the clear saturated supernatant with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Expert Insights and Practical Considerations

-

Purity of Materials: The purity of both the this compound and the organic solvents is critical for obtaining accurate solubility data. Impurities can significantly affect the results.

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately known temperature throughout the experiment is crucial.

-

Equilibration Time: It is essential to allow sufficient time for the system to reach equilibrium. A preliminary study to determine the time required to reach a constant concentration is recommended.

-

Choice of Analytical Method: The choice between UV-Vis and HPLC depends on the specific properties of the compound and the required accuracy. HPLC is generally preferred for its higher specificity and ability to detect impurities.

-

Solvent Effects on Analysis: When using UV-Vis, ensure that the solvent does not interfere with the absorbance measurement at the chosen wavelength. For HPLC, the solvent used for the solubility study should be compatible with the mobile phase.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is fundamental for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the properties of the solvent. While specific quantitative data remains elusive in the literature, the detailed experimental protocols presented here offer a robust and reliable means for researchers to determine these crucial parameters in their own laboratories. By following these guidelines and considering the practical insights provided, scientists and drug development professionals can confidently assess the solubility of this compound, enabling them to optimize their processes and accelerate their research endeavors.

References

An In-Depth Technical Guide to the Stability and Degradation of 4-Nitrophenyl octyl ether

Introduction

4-Nitrophenyl octyl ether (4-NPOE), a member of the nitrophenyl ether class, is a molecule of significant interest in various scientific domains. Its structure, featuring a polar nitrophenyl head and a non-polar octyl tail, imparts unique physicochemical properties that are leveraged in applications ranging from plasticizers in polymer inclusion membranes to substrates in enzyme kinetics.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and degradation profile of 4-NPOE is paramount. The integrity of the molecule directly impacts experimental reproducibility, product shelf-life, and the interpretation of toxicological or efficacy data.

This guide provides a detailed examination of the factors governing the stability of this compound. We will explore its principal degradation pathways—hydrolysis, oxidation, and photolysis—grounded in mechanistic principles. Furthermore, this document outlines a robust, field-proven protocol for conducting forced degradation studies, compliant with international standards such as those from the International Council for Harmonisation (ICH), to identify potential degradants and establish a stability-indicating analytical method.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential for predicting its stability and designing appropriate analytical methodologies. The key properties of 4-NPOE are summarized below.

| Property | Value | Source |

| CAS Number | 49562-76-7 | [3][4][5] |

| Molecular Formula | C₁₄H₂₁NO₃ | [3][5][6][7] |

| Molecular Weight | 251.326 g/mol | [3] |

| Appearance | Clear yellow liquid (after melting) | [3] |

| Boiling Point | 225-227 °C (at 20 mmHg) | [6][] |

| Density | 1.043 g/cm³ | [] |

| Topological Polar Surface Area | 55 Ų | [3] |

| Storage | Flammables area | [3][] |

Scientist's Note: The presence of the nitro group and the ether linkage are the primary determinants of 4-NPOE's chemical reactivity. The nitroaromatic moiety acts as a strong chromophore, suggesting inherent photosensitivity. The ether bond, while generally stable, can be susceptible to cleavage under harsh acidic or oxidative conditions. The long octyl chain contributes to the molecule's lipophilicity, influencing its solubility and interaction with non-polar environments.

Primary Degradation Pathways

The degradation of 4-NPOE can be anticipated to proceed through three main pathways: hydrolysis, oxidation, and photolysis. Understanding these routes is critical for developing stable formulations and defining appropriate storage conditions.

Hydrolytic Degradation

Hydrolysis involves the cleavage of a chemical bond by water. For 4-NPOE, the ether linkage is the target of this degradation pathway. While ethers are generally resistant to hydrolysis at neutral pH, the reaction can be catalyzed under acidic or basic conditions.

-

Mechanism: Under acidic or, more commonly, basic conditions, the ether bond can be cleaved. The most probable degradation products are 4-nitrophenol and 1-octanol . The formation of the 4-nitrophenoxide ion under basic conditions results in a distinct yellow color with an absorbance maximum around 400 nm, providing a convenient spectroscopic handle for monitoring the reaction kinetics.[9]

-

Influencing Factors: The rate of hydrolysis is significantly influenced by pH and temperature.[10] Elevated temperatures will accelerate the degradation process. Pharmaceutical stability studies often employ stress conditions such as 0.1 M HCl or 0.1 M NaOH at elevated temperatures (e.g., 50-60 °C) to intentionally induce and study this pathway.[11]

References

- 1. Buy this compound | 49562-76-7 [smolecule.com]

- 2. labiostring.com [labiostring.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 49562-76-7 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. georganics.sk [georganics.sk]

- 7. PubChemLite - this compound (C14H21NO3) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijcrt.org [ijcrt.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Analysis of 4-Nitrophenyl Octyl Ether: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Nitrophenyl octyl ether, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the theoretical underpinnings and practical applications of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), for the unequivocal structural elucidation and characterization of this compound. By integrating established principles with field-proven insights, this guide aims to be a definitive resource for the analysis of this compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C14H21NO3, is an aromatic ether that serves as a versatile building block in organic synthesis.[1][2] Its structure, comprising a p-nitrophenyl group linked to an octyl chain via an ether bond, imparts a unique combination of properties that are leveraged in the synthesis of more complex molecules. The nitro group offers a site for further chemical modification, while the octyl chain provides lipophilicity. Accurate and thorough characterization of this molecule is paramount to ensure the purity and identity of starting materials, which is critical for the successful outcome of subsequent reactions and the quality of final products. Spectroscopic methods provide a non-destructive and highly informative means to achieve this characterization.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecular structure and properties of this compound is essential for interpreting its spectroscopic data.

The presence of the aromatic ring, the nitro group, the ether linkage, and the aliphatic octyl chain gives rise to distinct signals in various spectroscopic analyses.

| Property | Value | Source |

| Molecular Formula | C14H21NO3 | [1][2] |

| Molecular Weight | 251.33 g/mol | [1][3] |

| Monoisotopic Mass | 251.15214353 Da | [1][2] |

| Appearance | Clear yellow liquid (after melting) | [1] |

| CAS Number | 49562-76-7 | [1][4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons on the carbon adjacent to the ether oxygen, the aliphatic chain protons, and the terminal methyl group.

Expected Chemical Shifts (δ) in ¹H NMR:

-

Aromatic Protons (Ar-H): The protons on the nitrophenyl ring will be significantly deshielded due to the electron-withdrawing nature of the nitro group and the ether oxygen. They are expected to appear as two doublets in the range of δ 6.9-8.3 ppm . The protons ortho to the nitro group will be the most downfield.

-

Methylene Protons adjacent to Oxygen (-O-CH₂-): The protons on the carbon directly attached to the ether oxygen are deshielded and typically resonate in the region of δ 3.4-4.5 ppm .[6] For this compound, this will likely be a triplet.

-

Aliphatic Methylene Protons (-CH₂-): The protons of the methylene groups in the octyl chain will appear as a complex multiplet in the typical alkane region of δ 1.2-1.8 ppm .

-

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group of the octyl chain will appear as a triplet at approximately δ 0.9 ppm .

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Expected Chemical Shifts (δ) in ¹³C NMR:

-

Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the range of δ 110-165 ppm . The carbon bearing the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) will be the most downfield.

-

Methylene Carbon adjacent to Oxygen (-O-CH₂-): The carbon atom directly bonded to the ether oxygen is deshielded and typically appears in the δ 50-80 ppm range.[6]

-

Aliphatic Methylene Carbons (-CH₂-): The carbons of the octyl chain will have signals in the aliphatic region of δ 14-40 ppm .

-

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will be the most upfield signal, typically around δ 14 ppm .

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum.

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions for this compound:

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the octyl chain will be observed in the range of 2850-3000 cm⁻¹ .

-

Nitro Group (NO₂) Stretch: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹ .[7]

-

C-O-C Ether Stretch: The C-O-C stretching vibration of the ether linkage is a key diagnostic peak. For phenyl alkyl ethers, two strong absorbances are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[6]

-

Aromatic C=C Bending: Aromatic ring C=C bending vibrations can be seen in the fingerprint region, typically between 1450 and 1600 cm⁻¹.

Experimental Protocol for IR Analysis

Caption: Workflow for FTIR Spectroscopic Analysis.

Step-by-Step Methodology:

-

Sample Preparation: As this compound is a liquid at or near room temperature, the simplest method is to apply a thin film of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Obtain a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitrophenyl chromophore in this compound is expected to exhibit strong UV absorption.

Expected UV-Vis Absorption:

The presence of the nitro group conjugated with the phenyl ring creates an extended π-system that absorbs in the UV region. The absorption maximum (λ_max) is influenced by the solvent polarity. In a non-polar solvent, a primary absorption band is expected. In basic conditions, the related 4-nitrophenolate ion shows a strong absorption peak around 400-413 nm.[8][9][10] While this compound will not deprotonate, its spectrum will be influenced by the electronic nature of the nitrophenoxy group. A strong absorption band is anticipated in the UV region, likely between 250 and 350 nm, corresponding to π → π* transitions.

Experimental Protocol for UV-Vis Analysis

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or hexane). Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of 0.1 to 1.0.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the blank).

-

Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 251.15.

-

Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several pathways. Cleavage of the ether bond can lead to the formation of a nitrophenoxy radical or cation and an octyl radical or cation. A common fragmentation for ethers is the loss of the alkyl chain as an alkene. For an octyl ether, this would correspond to the loss of octene (C₈H₁₆, mass = 112 u), leading to a fragment ion corresponding to 4-nitrophenol at m/z 139.[11] The octyl cation (C₈H₁₇⁺) would appear at m/z 113.[11] Further fragmentation of the nitrophenyl group is also possible.

Experimental Protocol for Mass Spectrometry Analysis

References

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - this compound (C14H21NO3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Nitrophenyl n-Octyl Ether [Matrix for FABMS and liquid S… [cymitquimica.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | 49562-76-7 [chemicalbook.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ms-textbook.com [ms-textbook.com]

A Comprehensive Technical Guide to the Crystal Structure of 4-Nitrophenyl Octyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The precise three-dimensional arrangement of molecules in the solid state is a critical determinant of a compound's physicochemical properties. For professionals in materials science and pharmaceutical development, a deep understanding of crystal structures is not merely academic; it is a foundational pillar for designing materials with tailored functionalities and drugs with optimal bioavailability and stability. This guide provides an in-depth technical exploration of the crystal structure of 4-nitrophenyl octyl ether, a molecule that serves as an excellent case study in the principles of crystal engineering. We will dissect the synthetic methodologies, the nuances of single-crystal growth, and the intricate details of its solid-state architecture, thereby providing a holistic view for the discerning scientist.

Synthesis and Crystallization: The Genesis of Order

The journey to understanding a crystal structure begins with the meticulous synthesis of the target compound and the subsequent cultivation of high-quality single crystals, which are imperative for X-ray diffraction analysis.

The Williamson Ether Synthesis: A Classic Route

The preparation of this compound is most commonly and efficiently achieved through the venerable Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of 4-nitrophenol to form a more nucleophilic phenoxide ion, which then attacks an octyl halide, such as 1-bromooctane, to form the desired ether.

An In-depth Technical Guide to 4-Nitrophenyl Octyl Ether (CAS 49562-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl octyl ether (CAS 49562-76-7), also known as 1-nitro-4-(octyloxy)benzene, is a versatile organic compound utilized in various scientific research and development sectors.[1][2] Its unique molecular structure, featuring a nitrophenyl group linked to an octyl ether chain, imparts specific chemical properties that make it a valuable tool in both biochemical assays and material science.[1] This guide provides a comprehensive overview of its properties, primary applications, and technical insights into its use in experimental settings.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application, handling, and storage.

| Property | Value | Source |

| CAS Number | 49562-76-7 | [2][3] |

| Molecular Formula | C₁₄H₂₁NO₃ | [2] |

| Molecular Weight | 251.32 g/mol | [2] |

| Appearance | Clear yellow liquid after melting | [2] |

| Boiling Point | 225-227 °C (20 mmHg) | [] |

| Density | ~1.043 g/cm³ | [] |

| Storage Temperature | Flammables area | [2][] |

Core Applications in Scientific Research

While the toxicological properties of this compound have not been fully investigated, its primary utility lies in specialized research applications rather than as a therapeutic agent itself.[5]

Substrate in Enzymatic Assays

A significant application of this compound is as a chromogenic substrate in enzymatic assays, particularly for detecting and quantifying the activity of esterases.[1]

Mechanism of Action as a Substrate:

The core principle behind its use in these assays is the enzymatic cleavage of the ether bond. This reaction releases 4-nitrophenol, a chromophore that exhibits a distinct yellow color and strong absorbance at a specific wavelength (typically around 405 nm) under alkaline conditions. The rate of 4-nitrophenol formation is directly proportional to the enzymatic activity, allowing for a quantitative measurement.

This methodology provides a straightforward and reliable way to study enzyme kinetics, screen for enzyme inhibitors, and determine enzyme concentrations in various samples.

Caption: Workflow of an enzymatic assay using this compound.

Experimental Protocol: Esterase Activity Assay

This protocol outlines a general procedure for measuring esterase activity using this compound as a substrate. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Substrate Stock Solution: Dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Enzyme Solution: Prepare a solution of the esterase enzyme in the assay buffer to the desired concentration.

-

Stop Solution: Prepare a solution to halt the enzymatic reaction and maximize the color of the product (e.g., 0.5 M NaOH).

-

-

Assay Procedure:

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the enzyme solution to the appropriate wells. Include control wells with buffer only (no enzyme) to account for any non-enzymatic hydrolysis of the substrate.

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the control wells from the absorbance of the enzyme-containing wells.

-

Calculate the rate of reaction using the Beer-Lambert law, with the known extinction coefficient of 4-nitrophenol under the assay conditions.

-

Role in Material Science

This compound also serves as a plasticizer in the formulation of polymer inclusion membranes (PIMs).[1] These membranes are utilized for the selective transport and separation of ions.

In this context, this compound enhances the flexibility and selectivity of the membrane. For instance, it has been used in PIMs designed for the transport of copper(II) ions, where the nitro group is thought to facilitate electron transfer.[1]

Safety and Handling

As a laboratory chemical, proper safety precautions are essential when handling this compound.

-

General Handling: Wash hands thoroughly after handling. Use in a well-ventilated area.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses.[5]

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable materials. Keep the container tightly closed when not in use.[2][]

-

Hazards: The toxicological properties have not been fully investigated. It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory tract irritation.[5] It is also classified as a flammable liquid and vapor.[5]

Conclusion

This compound is a valuable chemical for specific applications in research. Its primary utility as a chromogenic substrate for esterase activity assays provides a robust method for studying enzyme kinetics and screening for inhibitors. Additionally, its role as a plasticizer in polymer inclusion membranes highlights its versatility in material science. While not intended for direct therapeutic use, its application as a research tool can indirectly contribute to the broader fields of biochemistry and drug discovery by enabling fundamental enzymatic studies. Researchers should always consult the relevant safety data sheets and handle this compound with appropriate care in a laboratory setting.

References

An In-depth Technical Guide to 4-Nitrophenyl Octyl Ether: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Nitrophenyl octyl ether, a significant chemical compound with niche but important applications in analytical chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's synthesis, characteristics, and utility.

Historical Context and Discovery

While the specific date and individual credited with the first synthesis of this compound are not prominently documented in historical chemical literature, its conceptualization is intrinsically linked to the development of the Williamson ether synthesis in 1850 by Alexander Williamson.[1][2] This reaction provided a general and reliable method for the preparation of ethers, including aromatic ethers like the nitrophenyl ether series.[1][2] The synthesis of such compounds would have become feasible following the establishment of this fundamental organic reaction. Nitrophenyl ethers, as a class of compounds, are valuable intermediates in various chemical syntheses, for example, in the preparation of dyes.[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The synthesis involves the reaction of a sodium 4-nitrophenoxide with an octyl halide (e.g., 1-bromooctane or 1-iodooctane).[4][6]

Reaction Mechanism and Rationale

The Williamson ether synthesis is predicated on the generation of a potent nucleophile, the 4-nitrophenoxide ion, by deprotonating 4-nitrophenol with a suitable base. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal. The resulting phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the octyl halide in a concerted SN2 displacement of the halide leaving group.[1][5]

For the synthesis of aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly employed.[4] The choice of a primary alkyl halide, such as 1-bromooctane, is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[4][5]

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound in a laboratory setting.

Materials:

-

4-Nitrophenol

-

1-Bromooctane

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetone (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in a suitable polar aprotic solvent like DMF or acetone.

-

Base Addition: Add an equimolar amount of sodium hydroxide to the solution and stir until the 4-nitrophenol is completely converted to sodium 4-nitrophenoxide. The formation of the phenoxide is often indicated by a color change.

-

Alkyl Halide Addition: To the stirred solution, add a slight excess (1.1 equivalents) of 1-bromooctane.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.[7][8]

Physicochemical Properties

This compound is a clear yellow liquid after melting.[9] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 49562-76-7 | [9][10] |

| Molecular Formula | C14H21NO3 | [9] |

| Molecular Weight | 251.32 g/mol | [9] |

| Appearance | Clear yellow liquid after melting | [9] |

| Boiling Point | 225-227 °C (20 mmHg) | [7] |

| Density | 1.043 g/cm3 | [7] |

| Storage | Flammables area | [7][9] |

Applications in Research and Development

While this compound itself has limited direct applications, its isomer, 2-Nitrophenyl octyl ether (o-NPOE) , is a widely utilized compound, particularly in the field of analytical chemistry. It is crucial to distinguish between these two isomers.

2-Nitrophenyl Octyl Ether as a Plasticizer in Ion-Selective Electrodes

2-Nitrophenyl octyl ether is extensively used as a plasticizer in the fabrication of polymer inclusion membranes (PIMs) for ion-selective electrodes (ISEs).[1][11][12][13][14] ISEs are potentiometric sensors that measure the activity of a specific ion in a solution.[15]

The role of o-NPOE as a plasticizer is to:

-

Impart the necessary mechanical flexibility to the polymer membrane (typically PVC or CTA).[12][14]

-

Act as a solvent for the ionophore (the ion-selective carrier molecule) within the membrane.[16]

-

Influence the dielectric constant of the membrane, which affects the ion-exchange equilibrium at the membrane-solution interface and, consequently, the electrode's selectivity and sensitivity.[1][12]

The high lipophilicity of o-NPOE ensures its retention within the polymer matrix, contributing to the long-term stability and performance of the ion-selective electrode.[17]

Caption: Experimental workflow for developing an ion-selective electrode using o-NPOE.

Conclusion

This compound, synthesized via the classic Williamson ether synthesis, is a compound with well-defined physicochemical properties. While its direct applications are not extensive, its isomer, 2-nitrophenyl octyl ether, plays a critical role as a plasticizer in the development of robust and selective ion-selective electrodes. This in-depth guide provides the foundational knowledge for researchers and scientists working with or considering the use of nitrophenyl octyl ethers in their applications.

References

- 1. researchgate.net [researchgate.net]